Cas no 856417-65-7 (Boc-O-Methyl-DL-serine)

Boc-O-Methyl-DL-serine is a protected derivative of DL-serine, featuring a tert-butoxycarbonyl (Boc) group at the amino terminus and a methyl ether at the hydroxyl side chain. This modification enhances stability, making it suitable for peptide synthesis where selective deprotection is required. The Boc group offers acid-labile protection, while the O-methylation prevents unwanted side reactions during coupling steps. Its racemic form (DL) provides versatility in chiral and non-chiral applications. The compound is commonly used in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, offering controlled reactivity and improved handling compared to unprotected serine derivatives. Its crystalline form ensures consistent purity for reproducible results.
Boc-O-Methyl-DL-serine structure
Boc-O-Methyl-DL-serine structure
Product Name:Boc-O-Methyl-DL-serine
CAS No:856417-65-7
MF:C9H17NO5
MW:219.234983205795
CID:1123761
PubChem ID:21901692
Update Time:2025-05-23

Boc-O-Methyl-DL-serine Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butoxycarbonylamino-3-methoxy-propionic acid
    • 3-methoxy-2-N-Boc-aminopropionic acid
    • N-Boc-O-methyl-dl-serine
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methylserine (ACI)
    • 2-[(tert-Butoxycarbonyl)amino]-3-methoxypropionic acid
    • 2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • 3-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • RFGMSGRWQUMJIR-UHFFFAOYSA-N
    • Z1436153095
    • N-(tert-butoxycarbonyl)-O-methylserine
    • CS-0456444
    • AKOS025243591
    • 2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methylserine
    • M6V6XU25ZQ
    • 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • SCHEMBL588912
    • LS-13696
    • F11890
    • DB-214232
    • (S)-N-BOC-2-AMINO-3-METHOXY-PROPIONIC ACID
    • MFCD02682605
    • Boc-2-Me-Ser-OH
    • Boc-O-methyl-DL-serine
    • SY023593
    • AC-31042
    • Boc-2-amino-3-methoxypropionic acid
    • MFCD08063987
    • 2-tert.-butoxycarbonylamino-3-methoxy-propionic acid
    • PB42953
    • SY034136
    • D-Serine, N-[(1,1-Dimethylethoxy)Carbonyl]-O-Methyl-(9CI)
    • EN300-111667
    • 856417-65-7
    • Boc-O-Methyl-DL-serine
    • MDL: MFCD02682605
    • Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
    • InChI Key: RFGMSGRWQUMJIR-UHFFFAOYSA-N
    • SMILES: O=C(NC(COC)C(O)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 219.111
  • Monoisotopic Mass: 219.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9A^2
  • XLogP3: 0.4

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Boc-O-Methyl-DL-serine Suppliers

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(CAS:856417-65-7)Boc-O-Methyl-DL-serine
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Quantity:100g/25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):1076.0/358.0/179.0
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Additional information on Boc-O-Methyl-DL-serine

Professional Introduction to Boc-O-Methyl-DL-Serine (CAS No. 856417-65-7)

Boc-O-Methyl-DL-serine, a compound with the chemical identifier CAS No. 856417-65-7, is a crucial intermediate in the field of peptidomimetics and protease inhibition. This compound belongs to the class of protected amino acids, specifically featuring a tert-butoxycarbonyl (Boc) group on the nitrogen atom and an O-methyl group on the hydroxyl side chain of serine. The presence of these protective groups ensures stability during synthetic processes, making it an invaluable tool in medicinal chemistry and drug development.

The versatility of Boc-O-Methyl-DL-serine lies in its ability to be incorporated into peptide chains while maintaining structural integrity. This property is particularly significant in the design of peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic profiles. The use of DL-serine allows for the creation of enantiomerically enriched compounds, which can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.

In recent years, there has been a surge in research focused on developing novel protease inhibitors for therapeutic applications. Proteases play a critical role in various biological processes, including inflammation, cancer progression, and viral replication. Therefore, inhibiting specific proteases has become a key strategy in drug discovery. Boc-O-Methyl-DL-serine serves as a building block for constructing complex peptidomimetic inhibitors that target these enzymes. For instance, studies have demonstrated its utility in designing inhibitors for matrix metalloproteinases (MMPs), which are implicated in tissue degradation and cancer metastasis.

One notable application of Boc-O-Methyl-DL-serine is in the synthesis of cyclic peptidomimetics that exhibit potent inhibitory activity against various proteases. These cyclic structures often incorporate amino acid residues that are not naturally found in proteins but can enhance binding affinity and specificity. The Boc protection group ensures that the hydroxyl group of serine remains unreactive during synthesis, allowing for precise control over the formation of peptide bonds. This level of control is essential for achieving high yields and purity in peptide-based drug candidates.

The O-methyl group in Boc-O-Methyl-DL-serine also contributes to the stability and bioavailability of peptidomimetic drugs. Methylated peptides often exhibit improved resistance to enzymatic degradation, which can extend their half-life in vivo and enhance their therapeutic efficacy. This characteristic makes it particularly valuable for drugs that require prolonged action or repeated dosing. Additionally, the use of DL-serine allows for the creation of chiral centers in peptidomimetics, which can be fine-tuned to optimize binding interactions with target proteins.

Recent advancements in computational chemistry have further enhanced the utility of Boc-O-Methyl-DL-serine in drug design. Molecular modeling techniques can predict how different peptidomimetic structures will interact with target proteases, allowing researchers to design more effective inhibitors with greater precision. These computational tools have been instrumental in identifying novel binding pockets and optimizing peptide sequences for improved potency and selectivity. The availability of high-quality intermediates like Boc-O-Methyl-DL-serine is thus critical for advancing this field.

The synthesis of Boc-O-Methyl-DL-serine itself is a testament to the progress made in synthetic organic chemistry. Modern synthetic routes have been optimized to produce this compound with high yield and purity, ensuring that researchers have access to reliable starting materials for their experiments. These synthetic advancements have also enabled the production of other protected amino acids that are essential for constructing complex peptidomimetics. The democratization of such high-quality intermediates has significantly accelerated drug discovery efforts worldwide.

In conclusion, Boc-O-Methyl-DL-serine (CAS No. 856417-65-7) is a versatile and essential intermediate in peptidomimetic chemistry. Its unique structural features make it an invaluable tool for designing novel protease inhibitors with enhanced pharmacological properties. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this will remain at the forefront of drug discovery efforts.

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Purity:99%/99%/99%
Quantity:100g/25g/10g
Price ($):1076.0/358.0/179.0
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